molecular formula C11H16ClNO B13628772 (2-Phenyloxolan-3-yl)methanamine hydrochloride

(2-Phenyloxolan-3-yl)methanamine hydrochloride

Cat. No.: B13628772
M. Wt: 213.70 g/mol
InChI Key: IFJZRGAXJZZOHL-UHFFFAOYSA-N
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Description

(2-Phenyloxolan-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C11H15NO·HCl. It is a hydrochloride salt form of (2-Phenyloxolan-3-yl)methanamine, which is a derivative of oxolane (tetrahydrofuran) with a phenyl group attached to the second carbon and an amine group attached to the third carbon. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Phenyloxolan-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or halohydrin precursor.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkyl halide.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Phenyloxolan-3-yl)methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amine or phenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives such as ketones or aldehydes.

    Reduction: Alcohols or secondary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2-Phenyloxolan-3-yl)methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Phenyloxolan-3-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s amine group can form hydrogen bonds and electrostatic interactions, while the phenyl group can participate in hydrophobic interactions and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    (2-Phenyloxolan-3-yl)methanamine: The free base form of the compound.

    (2-Phenyloxolan-3-yl)methanol: An alcohol derivative with similar structural features.

    (2-Phenyloxolan-3-yl)acetic acid: A carboxylic acid derivative with a similar oxolane ring and phenyl group.

Uniqueness

(2-Phenyloxolan-3-yl)methanamine hydrochloride is unique due to its specific combination of an oxolane ring, phenyl group, and amine functionality. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

(2-phenyloxolan-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H15NO.ClH/c12-8-10-6-7-13-11(10)9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H

InChI Key

IFJZRGAXJZZOHL-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1CN)C2=CC=CC=C2.Cl

Origin of Product

United States

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